N-(3-chloro-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methylbenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with 2-aminopyrimidine under acidic conditions to yield the desired imidazo[1,2-a]pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(3-chloro-4-methylphenyl)-1-naphthamide
Uniqueness
N-(3-chloro-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine stands out due to its unique imidazo[1,2-a]pyrimidine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17ClN4 |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C20H17ClN4/c1-13-4-7-15(8-5-13)18-19(25-11-3-10-22-20(25)24-18)23-16-9-6-14(2)17(21)12-16/h3-12,23H,1-2H3 |
InChI Key |
BQEKXGQKKWEENX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
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